molecular formula C14H20 B1353154 1-Cyclohexyl-2-ethylbenzene CAS No. 4501-37-5

1-Cyclohexyl-2-ethylbenzene

Cat. No.: B1353154
CAS No.: 4501-37-5
M. Wt: 188.31 g/mol
InChI Key: GEPBEZWRRNVONZ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-ethylbenzene is an organic compound with the molecular formula C14H20 It is a derivative of benzene, where a cyclohexyl group and an ethyl group are attached to the benzene ring

Preparation Methods

1-Cyclohexyl-2-ethylbenzene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of benzene with cyclohexyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial production methods may involve the hydrogenation of cyclohexyl benzene, where benzene is hydrogenated in the presence of a catalyst to form cyclohexyl benzene, which is then further reacted to introduce the ethyl group .

Chemical Reactions Analysis

1-Cyclohexyl-2-ethylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

1-Cyclohexyl-2-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-ethylbenzene involves its interaction with molecular targets through various pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The cyclohexyl and ethyl groups can influence the reactivity and orientation of these reactions .

Comparison with Similar Compounds

1-Cyclohexyl-2-ethylbenzene can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its steric hindrance and specific reactivity patterns.

Properties

IUPAC Name

1-cyclohexyl-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPBEZWRRNVONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4501-37-5
Record name 1-Cyclohexyl-2-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4501-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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